molecular formula C9H6ClN3O B15335085 2-(3-Chloro-2-pyridyl)imidazole-5-carbaldehyde

2-(3-Chloro-2-pyridyl)imidazole-5-carbaldehyde

Cat. No.: B15335085
M. Wt: 207.61 g/mol
InChI Key: MEFFIPFIFHLJCD-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that contains both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a chloro substituent and an aldehyde group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-pyridyl)imidazole-5-carbaldehyde typically involves the condensation of 3-chloro-2-pyridinecarboxaldehyde with an appropriate imidazole derivative. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-pyridyl)imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 2-(3-Chloro-2-pyridyl)imidazole-5-carboxylic acid.

    Reduction: 2-(3-Chloro-2-pyridyl)imidazole-5-methanol.

    Substitution: 2-(3-Amino-2-pyridyl)imidazole-5-carbaldehyde or 2-(3-Mercapto-2-pyridyl)imidazole-5-carbaldehyde.

Scientific Research Applications

2-(3-Chloro-2-pyridyl)imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3-Chloro-2-pyridyl)imidazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-2-pyridyl)imidazole-5-carbaldehyde: Similar structure but with a bromo substituent instead of a chloro group.

    2-(3-Methyl-2-pyridyl)imidazole-5-carbaldehyde: Similar structure but with a methyl substituent instead of a chloro group.

    2-(3-Nitro-2-pyridyl)imidazole-5-carbaldehyde: Similar structure but with a nitro substituent instead of a chloro group.

Uniqueness

2-(3-Chloro-2-pyridyl)imidazole-5-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C9H6ClN3O/c10-7-2-1-3-11-8(7)9-12-4-6(5-14)13-9/h1-5H,(H,12,13)

InChI Key

MEFFIPFIFHLJCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=C(N2)C=O)Cl

Origin of Product

United States

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